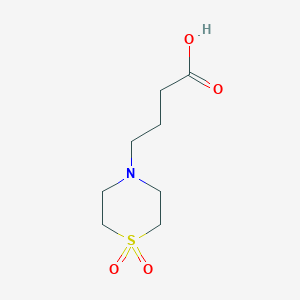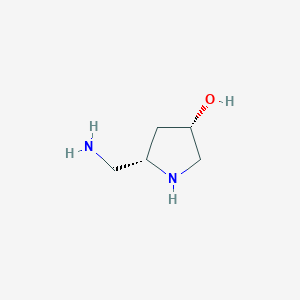![molecular formula C18H15N3O3S B2445663 N-(6-乙酰氨基苯并[d]噻唑-2-基)-4-乙酰基苯甲酰胺 CAS No. 312605-32-6](/img/structure/B2445663.png)
N-(6-乙酰氨基苯并[d]噻唑-2-基)-4-乙酰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
科学研究应用
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide, a benzothiazole derivative, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium. The compound also exhibits good to excellent urease inhibitory activities , suggesting it may interfere with the metabolic processes of bacteria.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to bacterial death. Additionally, the compound’s urease inhibitory activity suggests it may also impact the urea cycle .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound causes the death of the bacterium. Furthermore, its urease inhibitory activity could potentially disrupt the metabolism of bacteria, adding to its antimicrobial effects .
生化分析
Biochemical Properties
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been reported to exhibit anti-tumor properties, suggesting potential interactions with enzymes and proteins involved in cell proliferation and apoptosis .
Cellular Effects
The cellular effects of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide are largely dependent on the specific cell type and cellular context. For instance, benzothiazole derivatives have shown anti-proliferative activities on HepG2 and MCF-7 cell lines, indicating that they may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can exhibit different effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide may be involved in various metabolic pathways. Benzothiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide typically involves a multi-step process. One common method includes the C-C coupling methodology in the presence of a palladium (0) catalyst. The reaction involves the coupling of 2-amino-6-bromobenzothiazole with various aryl boronic pinacol esters or aryl boronic acids . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the production process .
化学反应分析
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
相似化合物的比较
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(6-arylbenzo[d]thiazol-2-yl)acetamides
- 2-amino-6-thiocyanatobenzothiazole
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is unique due to its specific substitution pattern and the presence of both acetamido and acetyl functional groups.
属性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-acetylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-10(22)12-3-5-13(6-4-12)17(24)21-18-20-15-8-7-14(19-11(2)23)9-16(15)25-18/h3-9H,1-2H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMXVWPLCMGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)


![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)
![2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2445593.png)
![N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2445595.png)

![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)


![2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2445603.png)
